molecular formula C12H11Cl2F2NO B2696170 1-(2,4-Dichlorobenzoyl)-4,4-difluoropiperidine CAS No. 2327339-17-1

1-(2,4-Dichlorobenzoyl)-4,4-difluoropiperidine

Cat. No.: B2696170
CAS No.: 2327339-17-1
M. Wt: 294.12
InChI Key: WTRWISPCGBGVOM-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzoyl)-4,4-difluoropiperidine is a synthetic organic compound that features a dichlorophenyl group and a difluoropiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzoyl)-4,4-difluoropiperidine typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4,4-difluoropiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzoyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 1-(2,4-Dichlorobenzoyl)-4,4-difluoropiperidine is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders .

Industry

In industry, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzoyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the difluoropiperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)-(4-fluoropiperidin-1-yl)methanone
  • (2,4-Dichlorophenyl)-(4,4-dichloropiperidin-1-yl)methanone
  • (2,4-Dichlorophenyl)-(4,4-dimethylpiperidin-1-yl)methanone

Uniqueness

1-(2,4-Dichlorobenzoyl)-4,4-difluoropiperidine is unique due to the presence of both dichlorophenyl and difluoropiperidinyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,4-dichlorophenyl)-(4,4-difluoropiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2F2NO/c13-8-1-2-9(10(14)7-8)11(18)17-5-3-12(15,16)4-6-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRWISPCGBGVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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